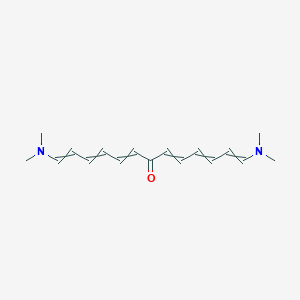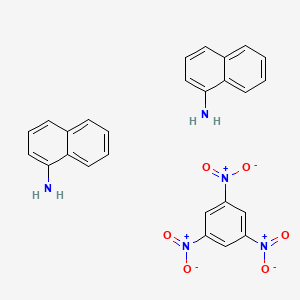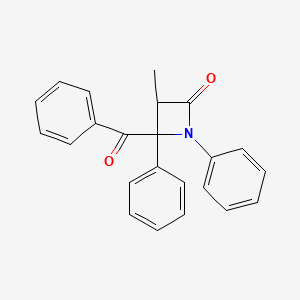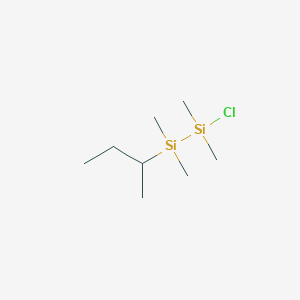
1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of silicon, chlorine, and butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cl-Si(CH3)2-Si(CH3)2-Cl + BuLi→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Formation of 1-(Butan-2-yl)-2-alkoxy-1,1,2,2-tetramethyldisilane.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of various reduced organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane exerts its effects involves interactions with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon atoms can form stable bonds with organic and inorganic molecules. These interactions are crucial for its applications in synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
- 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethylsilane
- 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethylgermane
Comparison: 1-(Butan-2-yl)-2-chloro-1,1,2,2-tetramethyldisilane is unique due to the presence of two silicon atoms, which impart distinct chemical properties compared to its analogs with different central atoms (e.g., silicon vs. germanium). This uniqueness makes it particularly valuable in applications requiring specific silicon-based functionalities.
Eigenschaften
CAS-Nummer |
80034-59-9 |
|---|---|
Molekularformel |
C8H21ClSi2 |
Molekulargewicht |
208.87 g/mol |
IUPAC-Name |
butan-2-yl-[chloro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-7-8(2)10(3,4)11(5,6)9/h8H,7H2,1-6H3 |
InChI-Schlüssel |
IZPAXSRYGXKEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C)(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


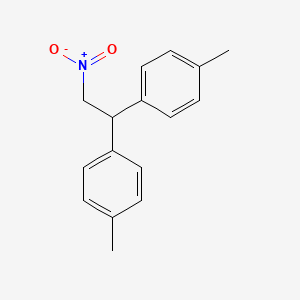
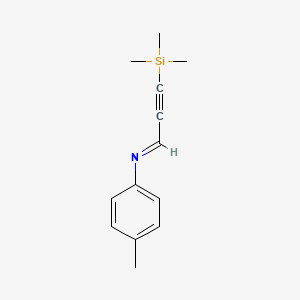
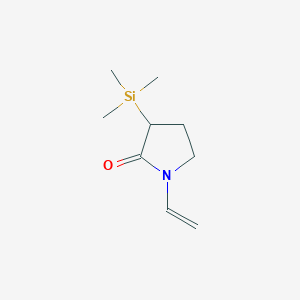
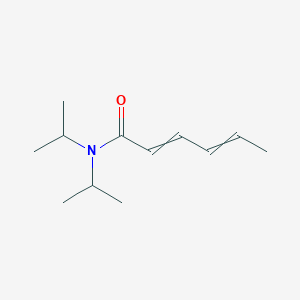
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
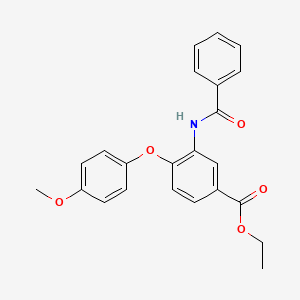
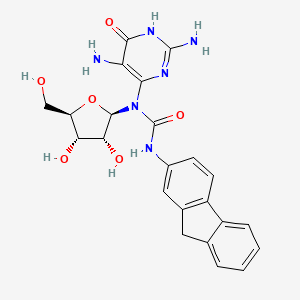
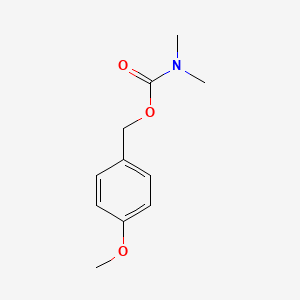
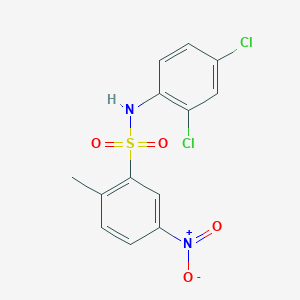
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
